N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine
Description
N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine (CAS: 1341541-64-7) is a secondary amine featuring a cyclohexenyl ethyl group attached to a thian-3-amine moiety. The compound’s structure includes a six-membered saturated sulfur heterocycle (thiane) and a cyclohexene ring, which contribute to its unique physicochemical properties. This compound is commercially available through multiple suppliers, indicating its relevance in industrial and research applications .
Properties
Molecular Formula |
C13H23NS |
|---|---|
Molecular Weight |
225.40 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]thian-3-amine |
InChI |
InChI=1S/C13H23NS/c1-2-5-12(6-3-1)8-9-14-13-7-4-10-15-11-13/h5,13-14H,1-4,6-11H2 |
InChI Key |
QFYXGARKTPVNJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC2CCCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine typically involves the reaction of cyclohexene with ethylamine under specific conditions. The process may include steps such as:
Cyclohexene Formation: Cyclohexene can be synthesized from cyclohexanone through α-bromination followed by treatment with a base.
Ethylamine Addition: The cyclohexene is then reacted with ethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Alkylation and Nucleophilic Substitution
The primary amine group in N-[2-(Cyclohex-1-en-1-yl)ethyl]thiolan-3-amine participates in alkylation reactions, particularly with alkyl halides or electrophilic reagents. For example:
-
Reaction with methyl iodide in the presence of NaH yields N-methylated derivatives via nucleophilic substitution.
-
Thiolane’s sulfur atom can act as a soft nucleophile in SN2 reactions with α,β-unsaturated carbonyl compounds.
Key Conditions :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| CH₃I / NaH | THF | 0°C → RT | 78–85 |
| Acrylonitrile | DCM | Reflux | 65 |
Conjugate Addition to Activated Alkynes
The amine group facilitates nucleophilic conjugate additions to activated alkynes (e.g., acetylenic Michael acceptors). Catalyst choice significantly impacts stereoselectivity and reaction efficiency :
Catalyst Screening for Thiol-Yne Reaction :
| Catalyst | Loading (mol%) | Time (min) | Conversion (%) | E/Z Ratio |
|---|---|---|---|---|
| DBU | 1 | 10 | 100 | 34/66 |
| TBD | 0.1 | 10 | 100 | 10/90 |
| NEt₃ | 10 | 60 | 85 | 97/3 |
-
DBU and TBD promote high Z-selectivity due to anti-addition pathways, while NEt₃ favors E-isomers via syn-addition .
-
The cyclohexene moiety may stabilize transition states through π-π interactions.
Elimination Reactions (Hofmann-Type)
The β-hydrogens adjacent to the amine group enable elimination under basic conditions, forming alkenes:
-
Heating with strong bases (e.g., NaH) generates cyclohexene derivatives and ammonia .
-
Example: Elimination of the ethylamine side chain produces 1,3-cyclohexadiene as a major product .
Mechanism :
-
Base abstracts β-hydrogen → Formation of carbanion intermediate.
-
Concerted elimination of NH₃ and alkene formation.
Catalytic Alkenylation with Ketones
Under T3P (propylphosphonic anhydride) activation, the amine reacts with ketones (e.g., cyclohexanone) to form N-alkenylated products :
-
Conditions : 120°C, 20 min, excess ketone (3 equiv), T3P (50% in EtOAc) .
-
Example : Reaction with cyclohexanone yields 1-(cyclohex-1-en-1-yl)-thiolan-3-amine in 94% yield .
Stereochemical Outcome :
Thiolane Ring-Opening Reactions
The thiolane (tetrahydrothiophene) ring undergoes ring-opening under oxidative or reductive conditions:
-
Oxidation : H₂O₂ converts the thiolane to sulfoxide/sulfone derivatives.
-
Reduction : LiAlH₄ cleaves the C–S bond, yielding open-chain thiols.
Biological Activity and Reactivity
While not directly studied, structurally analogous amines exhibit:
-
Modulation of cellular signaling pathways via amine-receptor interactions.
-
Sensitivity to strong oxidizers (e.g., HNO₃), necessitating inert storage conditions.
Scientific Research Applications
N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine has several applications in scientific research:
Chemistry: It is used as a substrate in various organic synthesis reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications and pharmacological properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features | Potential Applications |
|---|---|---|---|---|---|
| N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine | C₁₁H₁₉NS | 197.34 | 1341541-64-7 | Thiane ring (saturated S-heterocycle), cyclohexenyl ethyl chain | Pharmaceutical intermediates, ligand synthesis |
| 2-(Cyclohex-1-en-1-yl)ethylamine | C₁₂H₁₇NS | 207.34 | Not available | Thiophene (aromatic S-heterocycle) substituent | Material science, catalysis |
| 4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol | C₁₆H₂₃NO₃ | 277.36 | Not available | Phenol group, dimethylamino substituent | Pharmaceutical reference standard (e.g., Desvenlafaxine precursor) |
| N-(2-(Cyclohex-1-en-1-yl)ethyl)-3-phenyl-4-(dioxaborolan)pentanamide | C₂₆H₃₉BNO₄Si | 476.34 | Not available | Boronate ester, amide linkage | Organic synthesis, Suzuki-Miyaura coupling |
Physicochemical Properties
- Crystallinity : In N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine (), the dihedral angle between thiophene and naphthalene rings is 87.5°, indicating steric hindrance. This contrasts with the target compound’s saturated thiane ring, which likely adopts a more flexible conformation .
- Solubility: The phenolic derivative () exhibits higher polarity due to the –OH group, enhancing water solubility compared to the hydrophobic thiane-based target compound .
Research Findings and Data
Structural Analysis
- Hydrogen Bonding: Unlike the phenolic derivative (), the target compound lacks –OH groups, relying on van der Waals interactions for crystal packing .
Biological Activity
N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process, including the formation of the thian ring and subsequent amination. Various methodologies have been explored, including microwave-assisted synthesis which has shown to enhance yields and reduce reaction times significantly .
This compound exhibits several biological activities, primarily through its interaction with various biological pathways. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.
Pharmacological Properties
The compound has been evaluated for its pharmacological properties, including:
- Antioxidant Activity : It has shown significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.
- Neuroprotective Effects : Studies have indicated that it may protect neuronal cells from damage induced by oxidative stress and neuroinflammation .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For example:
These results suggest that the compound could be a candidate for further development as an anti-cancer agent.
In Vivo Studies
In vivo studies using animal models have also been conducted to assess the efficacy and safety profile of this compound. A notable study involved administering the compound to mice with induced oxidative stress. The findings indicated a significant reduction in markers of oxidative damage compared to control groups .
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Cancer Therapy : Its ability to inhibit cancer cell proliferation positions it as a potential anti-cancer agent.
- Neuroprotection : The antioxidant properties suggest possible use in neurodegenerative diseases.
- Metabolic Disorders : Its interactions with metabolic pathways may offer therapeutic avenues for conditions like diabetes.
Q & A
What synthetic methodologies are recommended for preparing N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine, and how can reaction efficiency be optimized?
Answer:
The synthesis of structurally related cyclohexenyl-ethyl amines often employs copper-catalyzed carbonylative multi-component reactions. For example, γ-boryl amides are synthesized via copper-catalyzed borylamidation of alkenes using CO as both methylene and carbonyl sources. Key steps include:
- Reagent Ratios : Use 2.5 equivalents of cyclohexenyl ethylamine to ensure complete conversion of the alkene substrate .
- Purification : Flash chromatography (e.g., n-pentane/ethyl acetate = 5:1) yields products with ~63% efficiency.
- Monitoring : TLC with hexanes/ethyl acetate (9:1) helps track intermediates (e.g., Rf = 0.82 for triflate intermediates) .
Optimization Tips : Control exothermic reactions by adjusting reagent addition rates and use high-resolution mass spectrometry (HRMS) for intermediate validation .
What analytical techniques are critical for characterizing this compound?
Answer:
- HRMS (ESI-TOF) : Confirm molecular ions (e.g., [M+H]<sup>+</sup> m/z 476.3370) to validate purity and structural integrity .
- Single-Crystal X-ray Diffraction : Resolve stereochemistry and bond angles (e.g., C–C bond lengths averaging 1.39 Å for cyclohexenyl groups) .
- TLC : Monitor reaction progress (e.g., Rf = 0.2 for purified amides) using silica gel plates stained with p-anisaldehyde .
How can researchers resolve discrepancies in bioactivity data for derivatives of this compound?
Answer:
Variability in IC50 values (e.g., 1600–2500 nM for protein arginine N-methyltransferase inhibitors) may arise from:
- Assay Conditions : Differences in buffer pH, temperature, or enzyme batch purity.
- Compound Stability : Hydrolysis or oxidation during storage. Validate via LC-MS before assays .
Mitigation Strategy : Replicate experiments under standardized conditions and include positive controls (e.g., known inhibitors with established IC50 ranges) .
What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear gloves, goggles, and lab coats to prevent skin/eye contact .
- Waste Disposal : Segregate chemical waste and use professional biohazard disposal services for solvents and intermediates .
- Air Sensitivity : Store under inert gas (e.g., N2) if the compound is prone to oxidation .
How can computational modeling assist in predicting the reactivity of this compound?
Answer:
- DFT Calculations : Optimize transition states for cyclization or amidation reactions (e.g., bond angles like C10–C11–C12–C13 = 0.7°) .
- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock Vina. Compare results with experimental IC50 data .
What strategies improve the yield of multi-step syntheses involving cyclohexenyl-ethylamine intermediates?
Answer:
- Stepwise Quenching : Isolate intermediates after each step to minimize side reactions.
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of boronate intermediates .
How do stereochemical configurations impact the biological activity of this compound derivatives?
Answer:
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate R and S isomers.
- Activity Comparison : Test separated enantiomers in bioassays. For example, trans-β-methylstyrene derivatives show higher activity than cis isomers .
What are the challenges in crystallizing this compound, and how can they be addressed?
Answer:
- Crystallization Issues : Poor crystal growth due to flexible cyclohexenyl groups.
- Solutions :
How can researchers validate the purity of this compound?
Answer:
- NMR Spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C NMR shifts with literature data (e.g., δ 107.8 ppm for thianamine protons) .
- Elemental Analysis : Confirm C, H, N, and S percentages within ±0.3% of theoretical values .
What mechanistic insights are critical for designing novel derivatives of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
